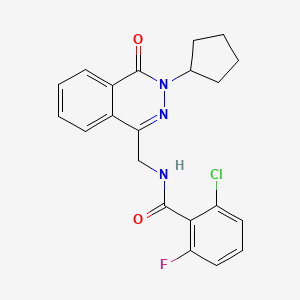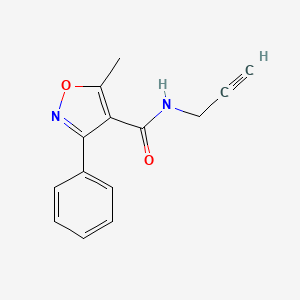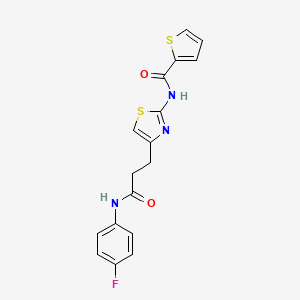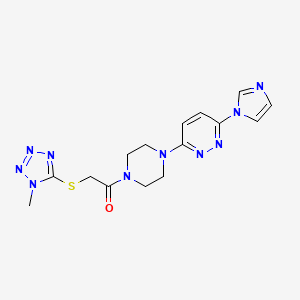
(E)-N-(3,4-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3,4-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide, commonly known as DCFH-DA, is a fluorescent dye used in various scientific research applications. This compound is widely used in the field of biochemistry and physiology to study cellular oxidative stress levels and reactive oxygen species (ROS) production.
科学的研究の応用
Hydroxychloroquine in Rheumatic Diseases
Hydroxychloroquine is widely used in the treatment of rheumatic diseases, including rheumatoid arthritis. Its application extends to managing autoimmune conditions due to its immunomodulatory effects. A study highlighted the safety of hydroxychloroquine during pregnancy and lactation in mothers with rheumatic diseases, showing no significant congenital malformations or neonatal infections, suggesting its safe use in this sensitive population (Motta et al., 2005).
Cardiovascular Safety
The cardiovascular safety profile of hydroxychloroquine has been a subject of study due to rare but serious complications. Research into hydroxychloroquine cardiotoxicity presents key diagnostic features for identifying this condition, emphasizing the importance of regular screening for early detection (Joyce et al., 2013).
Antidiabetic Potential
Hydroxychloroquine has shown potential benefits in type 2 diabetes management. A randomized controlled trial compared the efficacy and safety of hydroxychloroquine with teneligliptin in patients inadequately controlled with glimepiride, metformin, and insulin therapy. Hydroxychloroquine demonstrated a significant decrease in HbA1c, suggesting its effectiveness in glycemic control and its consideration as an add-on therapy (Ranjan et al., 2017).
Cancer Research
In cancer research, combinations of hydroxychloroquine with other chemotherapeutic agents have been explored for their potential to enhance treatment efficacy. Studies on recurrent glioblastoma multiforme and grade III malignant gliomas investigated the combination of hydroxychloroquine and other drugs, revealing some degree of antitumor activity and suggesting a potential role in treatment protocols (Desjardins et al., 2007).
COVID-19 Research
During the COVID-19 pandemic, hydroxychloroquine was extensively studied for its potential antiviral properties. Although initially considered a promising treatment option, further research indicated that it might not significantly affect patient outcomes and could be associated with adverse effects. This highlights the complexity of drug repurposing and the need for rigorous clinical trials (Mehra et al., 2020).
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methoxy]-3-[(E)-hydroxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O3/c10-7-2-1-6(3-8(7)11)4-17-14-9(15)12-5-13-16/h1-3,5,16H,4H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYMMZFUHNYTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CONC(=O)NC=NO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CONC(=O)N/C=N/O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2938381.png)
![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride](/img/structure/B2938383.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2938386.png)


![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-ynamide](/img/structure/B2938392.png)


![N-(3,5-dimethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2938396.png)

![1-[4-(5-Nitro-1,3-dihydroisoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2938398.png)

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2938403.png)